

Application Notes and Protocols: Reaction Mechanisms Involving 4-Bromo-2,6-dichlorophenol

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorophenol

Cat. No.: B165674

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reaction mechanisms involving **4-Bromo-2,6-dichlorophenol**, a versatile halogenated aromatic compound. The protocols detailed herein are foundational methods for the synthesis of a variety of derivatives with potential applications in medicinal chemistry, materials science, and organic synthesis. Given the differential reactivity of the halogen substituents, **4-Bromo-2,6-dichlorophenol** offers opportunities for regioselective functionalization, making it a valuable building block in the development of novel molecules.

Palladium-Catalyzed Cross-Coupling Reactions

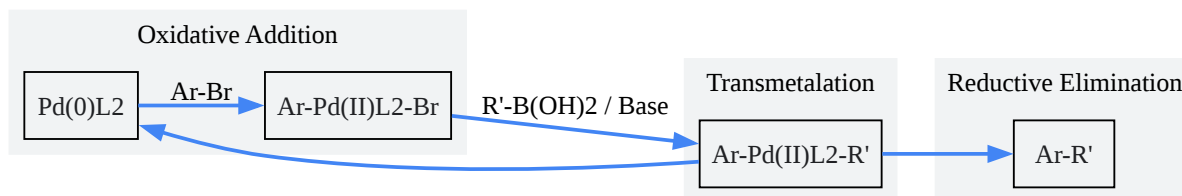
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For **4-Bromo-2,6-dichlorophenol**, the reactivity of the C-X bonds follows the general trend: C-Br > C-Cl. This allows for selective reactions at the C-Br bond under appropriate conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For **4-Bromo-2,6-dichlorophenol**, the reaction is expected to occur selectively at the more reactive C-Br bond.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the biaryl product and regenerate the catalyst.



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Suzuki-Miyaura Coupling Catalytic Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In an oven-dried Schlenk flask, combine **4-Bromo-2,6-dichlorophenol** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 mmol).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- **Reaction:** Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for Analogous Compounds)

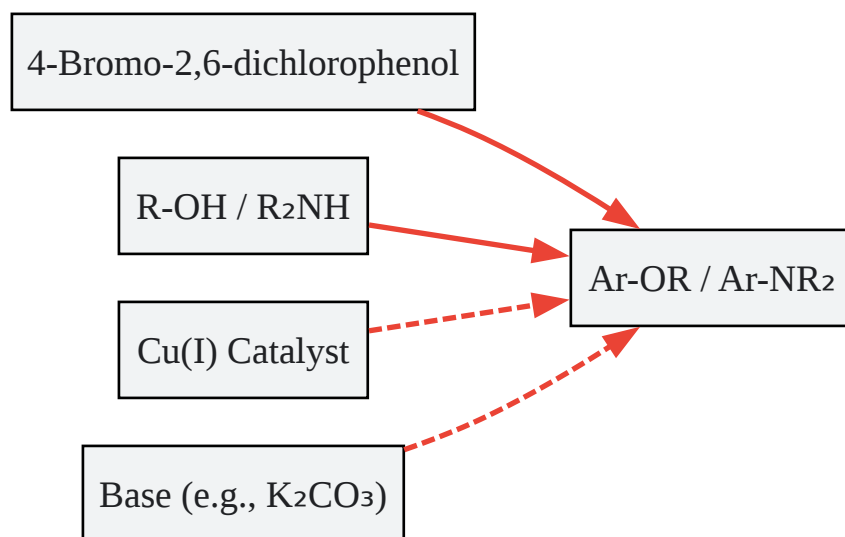
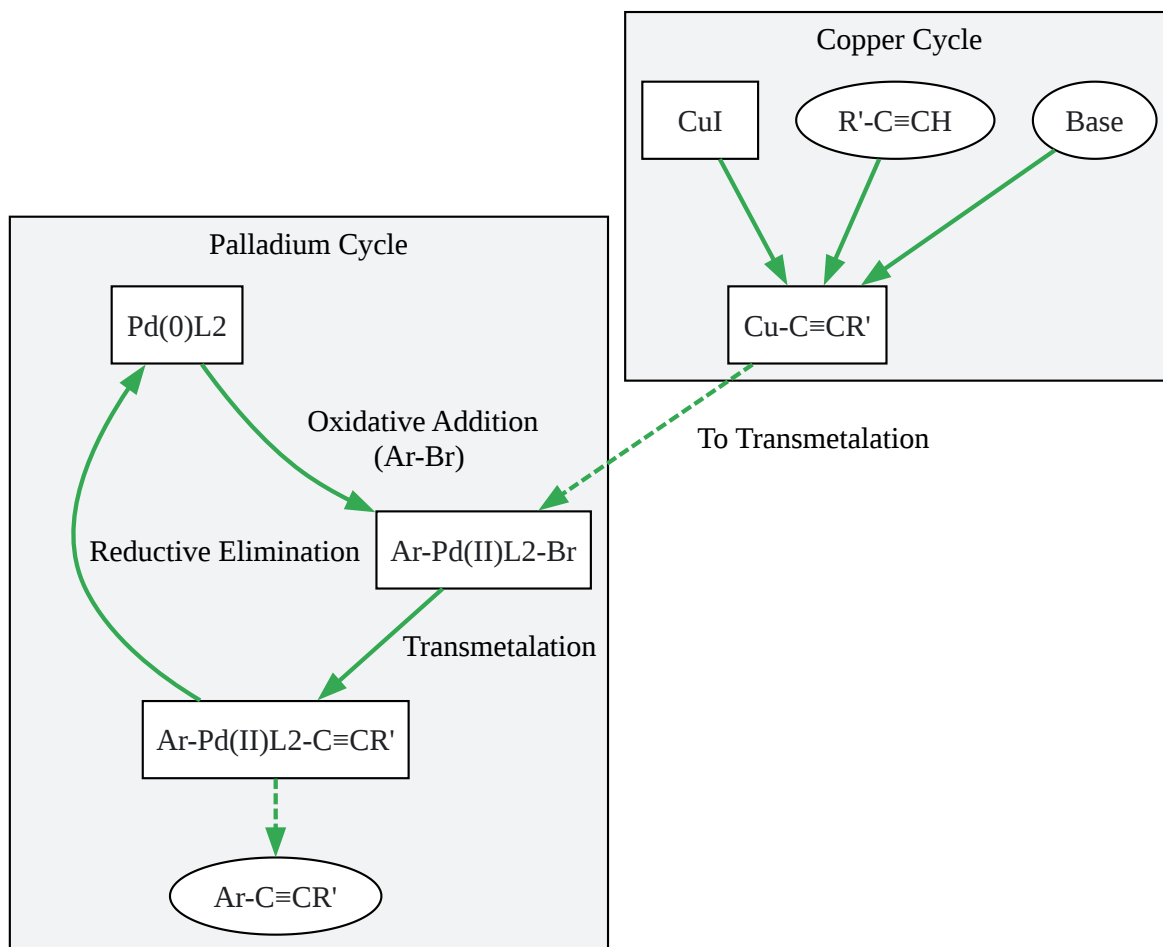
Entry	Aryl Halide	Coupling Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromophenol	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Toluene /EtOH/ H ₂ O	80	12	85-95
2	1-Bromo-4-iodobenzene	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	Na ₂ CO ₃	DME/H ₂ O	80	6	>95 (at C-I)

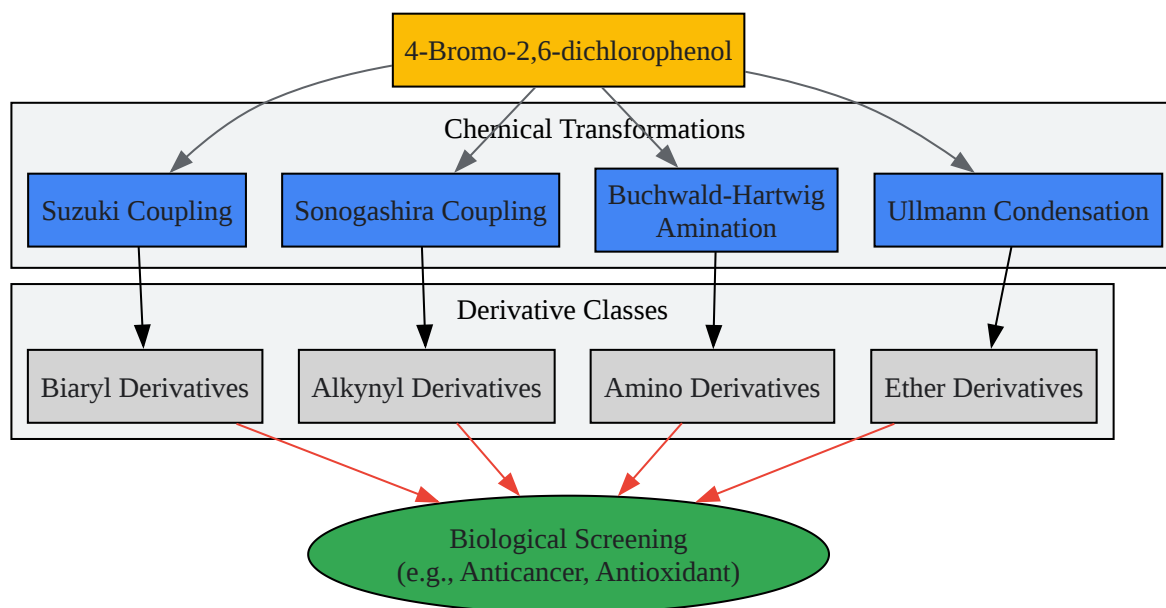
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. The reaction is expected to be selective for the C-Br bond of **4-Bromo-2,6-dichlorophenol**.

Reaction Principle:

The reaction proceeds through a palladium catalytic cycle similar to the Suzuki coupling, with a concurrent copper cycle that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.





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